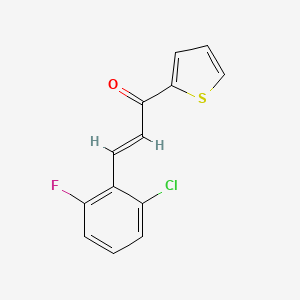

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFOS/c14-10-3-1-4-11(15)9(10)6-7-12(16)13-5-2-8-17-13/h1-8H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQNTUOKMQAPRG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2E)-3-(2-chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one , also known as a chalcone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H8ClFOS

- Molecular Weight: 266.72 g/mol

- CAS Number: 834912-59-3

Biological Activity Overview

Chalcone derivatives are known for a variety of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. The specific compound has been studied for its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of the Compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis |

| MCF-7 | 12.3 | Cell cycle arrest at G1 phase |

| A549 | 18.7 | Inhibition of PI3K/Akt signaling pathway |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Regulation: It causes G1 phase arrest by upregulating p21 and downregulating cyclin D1.

- Inhibition of Key Signaling Pathways: The compound interferes with the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Antimicrobial Properties

In addition to its anticancer effects, the compound shows promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

-

Study on Breast Cancer: In vivo studies using MCF-7 xenograft models showed that treatment with this compound significantly reduced tumor size compared to controls.

"The administration of the compound led to a marked decrease in tumor volume and an increase in apoptosis markers" .

- Antimicrobial Efficacy: A study investigating its antimicrobial properties reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against biofilm-associated infections.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Chalcones with structural analogs to (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one have been explored for diverse applications, including pharmaceuticals, materials science, and synthetic intermediates. Below is a detailed comparison:

Structural Analogs

Spectroscopic and Electronic Properties

- UV-Vis Absorption: The target compound absorbs at 346 nm (ethanol), attributed to π→π* transitions . Substitution with electron-withdrawing groups (e.g., bromine in 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) redshifts absorption to 382 nm due to enhanced conjugation .

- DFT Studies :

Notes

Métodos De Preparación

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation involves base-catalyzed enolate formation from 2-acetylthiophene, followed by nucleophilic attack on 2-chloro-6-fluorobenzaldehyde. The reaction proceeds via a dehydration step to yield the α,β-unsaturated ketone.

-

Reactants : 2-Chloro-6-fluorobenzaldehyde (1.58 g, 0.01 mol) and 2-acetylthiophene (1.07 mL, 0.01 mol)

-

Solvent : Methanol (60 mL)

-

Catalyst : Sodium hydroxide (5 mL, 30% aqueous solution)

-

Conditions : Stirring at room temperature for 6 hours, followed by quenching in ice-cold water (500 mL).

-

Purification : Crystallization from acetone yields colorless crystals (72–78% yield).

Table 1: Reaction Parameters and Outcomes for Classical Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Aldehyde:Ketone) | 1:1 |

| Reaction Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 72–78% |

| Purity (HPLC) | >95% |

Structural and Crystallographic Insights

Single-crystal X-ray diffraction (SC-XRD) reveals a disordered thiophene ring in the asymmetric unit, with occupancies of 0.820:0.180 and 0.853:0.147 for major and minor components, respectively. The crystal packing is stabilized by weak intramolecular interactions:

-

C–H⋯O/F/Cl : Generates S(5) and S(6) ring motifs.

-

C–H⋯π interactions : Involving thiophene and benzene rings (Table 2).

Table 2: Key Intramolecular Interactions in the Crystal Structure

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C–H⋯O | 2.50–3.43 | 132–174 |

| C–H⋯F | 2.82–3.21 | 126–155 |

| C–H⋯Cl | 3.02–3.84 | 140–145 |

Palladium-Catalyzed One-Pot Synthesis

Methodology and Optimization

A one-pot approach using a Pd-NHC catalyst enables sequential carbonylative Sonogashira coupling and selective hydrogenation, bypassing intermediate isolation.

-

Catalyst : Ru@SiO2-[Pd-NHC] (10 mg, 0.004 mmol metal loading)

-

Substrates : 4-Iodoanisole (6 mmol) and 1-chloro-2-ethynylbenzene (6 mmol)

-

Conditions : CO (2 bar) at 100°C for 4 hours, followed by H₂ (3 bar) at 100°C for 6 hours.

-

Solvent : Propylene carbonate

-

Yield : 85–90% with >99% E-selectivity.

Table 3: Comparative Metrics for Pd-Catalyzed vs. Classical Synthesis

Advantages of the One-Pot Strategy

-

Reduced Waste : The Pd-NHC catalyst minimizes metal leaching and enables reuse for up to 8 cycles without significant activity loss.

-

Safety : Eliminates handling of toxic intermediates (e.g., isolated enones).

-

Eco-Friendliness : Higher AE (92%) compared to classical methods (68%).

Alternative Synthetic Routes

Carbonylative Heck Coupling

While less common, carbonylative Heck coupling provides an alternative pathway but suffers from lower yields (55–60%) and higher catalyst loading (5 mol% Pd).

Purification and Characterization

Crystallization Techniques

Slow evaporation of acetone solutions at room temperature produces high-purity crystals suitable for SC-XRD. Disorder in the thiophene ring necessitates careful refinement to resolve occupancy ratios.

Analytical Validation

-

NMR Spectroscopy : Confirms E-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons).

-

Mass Spectrometry : HRMS matches the theoretical molecular mass (C₁₃H₈ClFOS: 282.02 g/mol).

Industrial and Pharmacological Considerations

Scalability Challenges

Purity Requirements for Bioactivity

Impurities >5% may compromise pharmacological studies, necessitating recrystallization or column chromatography.

Q & A

Q. What are the standard synthetic protocols for preparing (2E)-3-(2-chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 2-acetylthiophene and 2-chloro-6-fluorobenzaldehyde under basic conditions. Key parameters include:

- Solvent : Ethanol or methanol for optimal solubility and reaction homogeneity.

- Catalyst : Aqueous KOH (0.03–0.05 mol) at 0–50°C to promote enolate formation .

- Reaction Time : 2–6 hours under reflux, monitored by TLC for intermediate conversion .

Table 1 : Representative Reaction Conditions

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) stretch at ~1660–1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹ .

- NMR :

- ¹H NMR : Thiophene protons appear as doublets (δ 7.2–7.8 ppm); olefinic protons (E-configuration) show coupling constants .

- ¹³C NMR : Carbonyl carbon at δ 185–190 ppm; aromatic carbons split due to chloro/fluoro substituents .

- XRD : Resolves E-configuration and dihedral angles between aromatic/thiophene rings (e.g., 40.69° in analogous structures) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on bond lengths/angles be resolved for this compound?

- Methodological Answer : Discrepancies between experimental (XRD) and DFT-calculated bond lengths often arise from crystal packing effects or basis set limitations.

- XRD Validation : Ensure data refinement with programs like SHELXL (R factor < 0.06) and check for thermal displacement parameters .

- DFT Calibration : Use hybrid functionals (e.g., B3LYP/6-311++G**) to account for electron correlation. Compare with benchmarked structures (e.g., C–Cl: 1.73 Å experimental vs. 1.75 Å calculated) .

Table 2 : Key Structural Parameters

| Parameter | XRD Value | DFT Value | Deviation |

|---|---|---|---|

| C=O Bond Length | 1.22 Å | 1.24 Å | 1.6% |

| C–Cl Bond | 1.73 Å | 1.75 Å | 1.2% |

Q. What strategies mitigate low yields in large-scale synthesis due to steric hindrance from the 2-chloro-6-fluorophenyl group?

- Methodological Answer : Steric effects from ortho-substituents slow enolate attack. Mitigation approaches include:

- Microwave-Assisted Synthesis : Reduces reaction time (15–30 min) and improves yield (up to 85%) via rapid heating .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactant solubility but require post-reaction purification (e.g., column chromatography) .

- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in pharmacological studies?

- Methodological Answer : DFT studies reveal:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity. Lower gaps correlate with higher reactivity in Michael addition or nucleophilic attack .

- MEP Analysis : Negative potential localized on carbonyl oxygen, suggesting hydrogen-bonding sites for target binding .

Table 3 : Electronic Properties

| Property | Value (eV) | Relevance |

|---|---|---|

| HOMO Energy | -6.3 | Electron donation |

| LUMO Energy | -2.1 | Electron acceptance |

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?

- Methodological Answer : Differences arise from solvent effects or excited-state approximations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.